molecular formula C₁₅H₈D₂O₅ B1140182 Genistein-2',6'-d2 CAS No. 315204-48-9

Genistein-2',6'-d2

Cat. No. B1140182
CAS RN: 315204-48-9
M. Wt: 272.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Genistein-2',6'-d2 (also known as 2',6'-dihydroxygenistein) is a natural isoflavone compound found in the plant family Fabaceae. It is a derivative of the phytoestrogen genistein and has been studied for its potential applications in biomedical research. This compound has been used in various scientific studies due to its unique biochemical and physiological effects. The aim of

Scientific Research Applications

Cancer Treatment and Prevention

Genistein-2’,6’-d2: has been extensively studied for its anti-cancer properties. It is known to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancers . Its mechanism involves altering Bcl-2 family proteins and deactivating key signaling pathways like MAPK (ERK1/2) and PI3K/AKT . This makes it a promising candidate for developing new cancer therapies.

Cardiovascular Health

Research suggests that Genistein-2’,6’-d2 may benefit cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis . Its antioxidant properties help in preventing the oxidation of LDL cholesterol, a key factor in the development of heart disease.

Bone Health and Osteoporosis

Genistein-2’,6’-d2 exhibits estrogen-like activity, which is beneficial in protecting against bone loss and osteoporosis, especially in postmenopausal women . It has been shown to enhance bone formation and density, making it a valuable component in bone health supplements.

Neuroprotection

The neuroprotective effects of Genistein-2’,6’-d2 are being explored, with studies indicating its potential in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to modulate signaling pathways could be key in protecting neuronal cells from damage.

Diabetes Management

Genistein-2’,6’-d2 has demonstrated potential in diabetes management by improving insulin sensitivity and glucose metabolism . Its role in modulating pathways involved in insulin signaling suggests it could be used as a supplementary treatment for type 2 diabetes.

Skin Health

In dermatology, Genistein-2’,6’-d2 is being investigated for its skin-protective properties. It may help in treating conditions like psoriasis and eczema due to its anti-inflammatory effects . Additionally, its potential in enhancing skin elasticity and reducing wrinkles is of interest in cosmetic applications.

properties

IUPAC Name

3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171372
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genistein-2',6'-d2

CAS RN

315204-48-9
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315204-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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